

An In-depth Technical Guide to the Chemical Properties of Disodium Malonate

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Compound of Interest

Compound Name: Sodium malonate

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Introduction

Disodium malonate, the sodium salt of malonic acid, is a versatile C3 building block with significant applications in organic synthesis and biochemical research. Its utility primarily stems from the reactivity of the methylene group, which is activated by two adjacent carboxyl groups. This guide provides a comprehensive overview of the chemical properties of **disodium malonate**, including its physical characteristics, reactivity, and spectral data, presented in a format tailored for scientific and research applications.

Physicochemical Properties

Disodium malonate is a white crystalline solid at room temperature.^[1] It is the disodium salt of propanedioic acid and is readily soluble in water.^[2] The key physicochemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	$C_3H_2Na_2O_4$	[1][2]
Molecular Weight	148.02 g/mol	[1]
Appearance	White crystalline solid/powder	[1]
Melting Point	>300 °C (decomposes)	
Solubility in Water	148 g/L at 20°C	
pH of Aqueous Solution (50g/L at 25°C)	8.0 - 10.0	
Density	2.08 g/cm ³	
Stability	Stable under normal conditions.	
Incompatibilities	Strong oxidizing agents.	

Experimental Protocols

Determination of Melting Point

The melting point of **disodium malonate** can be determined using the capillary tube method with a melting point apparatus.

Methodology:

- A small, finely powdered sample of **disodium malonate** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.
- For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2°C per minute as the approximate melting point is approached.

- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. Due to its high melting point and decomposition, a specialized high-temperature apparatus may be required.

Determination of Aqueous Solubility

The solubility of **disodium malonate** in water can be determined using the shake-flask method.

Methodology:

- An excess amount of **disodium malonate** is added to a known volume of deionized water in a sealed flask.
- The flask is agitated in a constant temperature water bath (e.g., 20°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- The solution is then allowed to stand, and a sample of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any undissolved solid.
- The concentration of **disodium malonate** in the filtrate is determined by a suitable analytical method, such as gravimetric analysis after evaporation of the solvent or by titration.
- The solubility is expressed in grams per liter (g/L).

Determination of pH

The pH of an aqueous solution of **disodium malonate** is determined using a calibrated pH meter.

Methodology:

- A solution of known concentration (e.g., 50 g/L) is prepared by dissolving a weighed amount of **disodium malonate** in deionized water.
- The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 7 and pH 10).

- The electrode of the calibrated pH meter is rinsed with deionized water, gently blotted dry, and then immersed in the **disodium malonate** solution.
- The solution is gently stirred, and the pH reading is allowed to stabilize before being recorded.

Reactivity and Synthetic Applications

The primary utility of **disodium malonate** in organic synthesis is as a source of the malonate enolate, a potent nucleophile. This is most notably exploited in the malonic ester synthesis for the preparation of substituted carboxylic acids.^[3]

Malonic Ester Synthesis

The malonic ester synthesis allows for the alkylation of the α -carbon of the malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.^{[3][4]} While the synthesis is often depicted starting with diethyl malonate, **disodium malonate** can be used as the pre-formed enolate, obviating the need for a strong base for deprotonation in the initial step.

General Reaction Scheme:

- Alkylation: **Disodium malonate** reacts with an alkyl halide (R-X) in a suitable solvent (e.g., DMF, DMSO) via an SN2 reaction to form a dialkyl malonate.
- Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions with aqueous sodium hydroxide, to the dicarboxylic acid salt.
- Acidification and Decarboxylation: Acidification of the reaction mixture protonates the carboxylate groups, and subsequent heating leads to decarboxylation to yield the final carboxylic acid product.

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Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of a Substituted Carboxylic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

Methodology:

- **Alkylation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, **disodium malonate** (1 equivalent) is suspended in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The alkyl halide (1 equivalent for mono-alkylation) is added, and the mixture is heated (e.g., to 80-100 °C) with stirring for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** The reaction mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Hydrolysis and Decarboxylation:** The crude alkylated product is refluxed with an excess of aqueous sodium hydroxide solution until the ester is fully hydrolyzed. The solution is then cooled and acidified with concentrated hydrochloric acid. The resulting mixture is heated to induce decarboxylation, which is typically observed by the evolution of carbon dioxide gas.
- **Purification:** After cooling, the final carboxylic acid product can be isolated by extraction with an organic solvent and purified by distillation or recrystallization.

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of **disodium malonate** in D₂O would be expected to show a singlet for the two equivalent methylene protons (CH₂). The chemical shift of this peak would be influenced by the solvent and the ionic nature of the compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **disodium malonate** would be expected to show two signals: one for the methylene carbon (-CH₂-) and another for the equivalent carboxylate carbons (-COO⁻).

Infrared (IR) Spectroscopy

The IR spectrum of **disodium malonate** is characterized by the absence of the broad O-H stretching band of a carboxylic acid and the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups (-COO^-). These typically appear in the regions of $1550\text{-}1610\text{ cm}^{-1}$ and $1300\text{-}1420\text{ cm}^{-1}$, respectively. The C-H stretching vibrations of the methylene group would be observed around $2900\text{-}3000\text{ cm}^{-1}$.

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Caption: Core property-reactivity-application relationship.

Stability and Safety

Disodium malonate is a stable compound under normal laboratory conditions. It is incompatible with strong oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

Disodium malonate is a valuable reagent in organic synthesis, primarily serving as a nucleophilic building block in the malonic ester synthesis. Its chemical properties are well-defined, and its reactivity is predictable, making it a reliable tool for the construction of complex organic molecules. This guide provides a foundational understanding of its key characteristics to aid researchers and scientists in its effective application.

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